molecular formula C14H26O4S2Sn B085206 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- CAS No. 13468-00-3

1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl-

Cat. No. B085206
CAS RN: 13468-00-3
M. Wt: 441.2 g/mol
InChI Key: OQPYRRNNMIEEPM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- is a chemical compound that belongs to the family of organotin compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including material science, environmental science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- is not well understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- exhibits anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- in lab experiments include its high purity and stability, as well as its potential as a versatile precursor for the synthesis of organotin polymers and copolymers. However, the limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl-. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, the potential use of the compound as a biocide and fungicide in agriculture and other industries warrants further investigation.

Synthesis Methods

The synthesis of 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- can be achieved by the reaction of dibutyltin oxide with 1,4-dioxane-2,5-dithiol and 2,2'-dipyridyldisulfide in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl- has been extensively studied for its potential applications in various fields. In material science, it has been used as a precursor for the synthesis of organotin polymers and copolymers. In environmental science, it has been studied for its potential use as a biocide and fungicide. In medicinal chemistry, it has been investigated for its potential as an anti-cancer and anti-inflammatory agent.

properties

CAS RN

13468-00-3

Product Name

1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dibutyl-

Molecular Formula

C14H26O4S2Sn

Molecular Weight

441.2 g/mol

IUPAC Name

5,5-dibutyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione

InChI

InChI=1S/C6H10O4S2.2C4H9.Sn/c7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;/h11-12H,1-4H2;2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

OQPYRRNNMIEEPM-UHFFFAOYSA-L

SMILES

CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCC

Canonical SMILES

CCCC[Sn+2]CCCC.C(COC(=O)C[S-])OC(=O)C[S-]

Other CAS RN

13468-00-3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.